tert-Butyl (((1S,2S)-2-hydroxycyclobutyl)methyl)carbamate
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Overview
Description
rac-tert-butyl N-{[(1R,2R)-2-hydroxycyclobutyl]methyl}carbamate is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclobutyl ring and a tert-butyl carbamate group.
Preparation Methods
The synthesis of rac-tert-butyl N-{[(1R,2R)-2-hydroxycyclobutyl]methyl}carbamate typically involves several steps. One common method includes the reaction of tert-butyl carbamate with a cyclobutyl derivative under specific conditions. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine. The reaction is usually carried out at room temperature, and the product is purified using techniques like column chromatography .
Chemical Reactions Analysis
rac-tert-butyl N-{[(1R,2R)-2-hydroxycyclobutyl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxy group is replaced by other functional groups like halides or amines.
Scientific Research Applications
rac-tert-butyl N-{[(1R,2R)-2-hydroxycyclobutyl]methyl}carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-{[(1R,2R)-2-hydroxycyclobutyl]methyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
rac-tert-butyl N-{[(1R,2R)-2-hydroxycyclobutyl]methyl}carbamate can be compared with similar compounds such as:
rac-tert-butyl N-{[(1R,2R)-2-(aminomethyl)cyclopropyl]methyl}carbamate: This compound has a cyclopropyl ring instead of a cyclobutyl ring, which may result in different chemical and biological properties.
rac-tert-butyl N-{[(1R,2R,4S)-4-(aminomethyl)-2-hydroxycyclopentyl]carbamate: This compound features a cyclopentyl ring and an additional hydroxy group, potentially leading to different reactivity and applications.
Properties
Molecular Formula |
C10H19NO3 |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
tert-butyl N-[[(1S,2S)-2-hydroxycyclobutyl]methyl]carbamate |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-7-4-5-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m0/s1 |
InChI Key |
IQRUXWANCYDLPP-YUMQZZPRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CC[C@@H]1O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC1O |
Origin of Product |
United States |
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